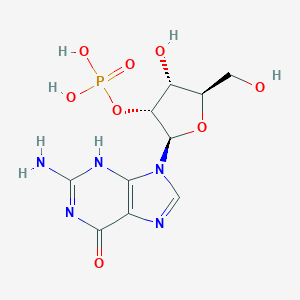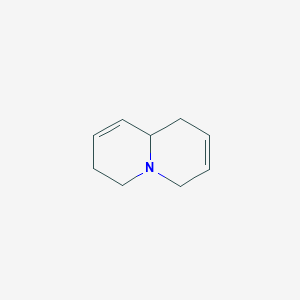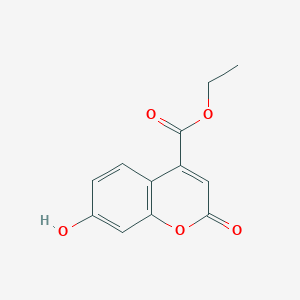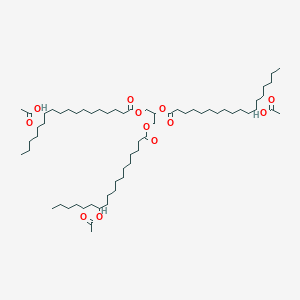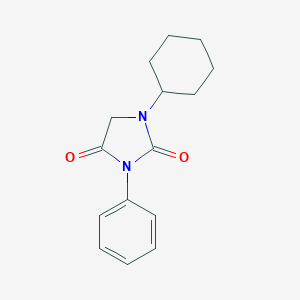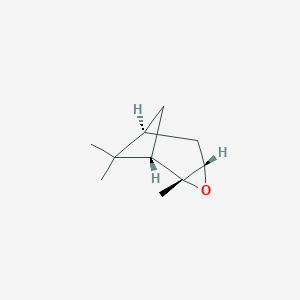
d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(sup 2,4))octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(sup 2,4))octane: is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.2334 g/mol . It is also known by other names such as α-Pinene epoxide and Pinene oxide . This compound is a derivative of α-Pinene, a naturally occurring monoterpene.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(sup 2,4))octane typically involves the epoxidation of α-Pinene. The reaction is carried out using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions . The reaction proceeds as follows: [ \text{α-Pinene} + \text{mCPBA} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(sup 2,4))octane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygenated derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles such as amines , alcohols , and thiols can react with the epoxide ring under acidic or basic conditions.
Major Products:
Oxidation: Formation of diols and other oxygenated compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(sup 2,4))octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(sup 2,4))octane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
α-Pinene: The parent compound from which d-2,7,7-Trimethyl-3-oxatricyclo(4.1.1.0(sup 2,4))octane is derived.
β-Pinene: Another isomer of Pinene with similar properties.
Limonene: A related monoterpene with a similar structure but different functional groups.
Uniqueness: this compound is unique due to its epoxide ring, which imparts distinct chemical reactivity compared to its parent compound and other similar monoterpenes .
Properties
IUPAC Name |
(1S,2R,4S,6S)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3/t6-,7-,8-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFUSWIGRKFAHK-AZQAYCESSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C3(C(C2)O3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H]3C[C@H](C3(C)C)C[C@@H]1O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14575-92-9 |
Source


|
| Record name | [1S-(1α,2α,4α,6α)]-2,2,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
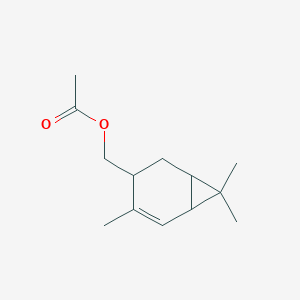
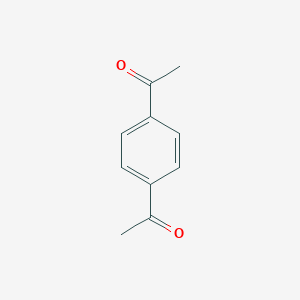
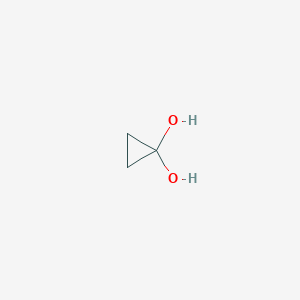
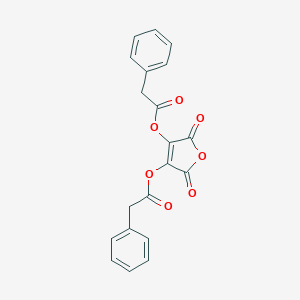
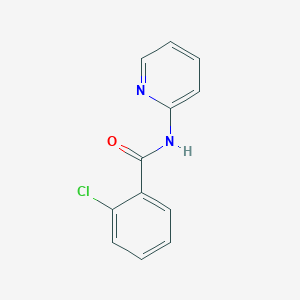
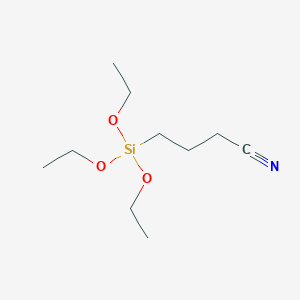
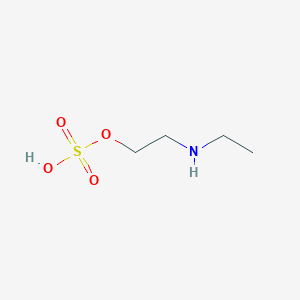
![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)
![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)
